Cas no 2549044-71-3 (8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione)

8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione is a synthetic organic compound with unique structural features. This compound exhibits potent reactivity and stability, making it suitable for various chemical transformations. Its triazaspiro4.5decane-2,4-dione core provides excellent thermal stability and resistance to degradation, while the 4-chlorobenzoyl and 4-methylphenyl substituents enhance its functional group versatility. This product is ideal for organic synthesis applications requiring a high degree of structural specificity and stability.
8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione structure
2549044-71-3 structure
Product Name:8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione
CAS No:2549044-71-3
MF:C22H22ClN3O3
MW:411.881384372711
CID:5359628
Update Time:2025-06-20

8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(4-Chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione
    • Inchi: 1S/C22H22ClN3O3/c1-15-2-4-16(5-3-15)14-26-20(28)22(24-21(26)29)10-12-25(13-11-22)19(27)17-6-8-18(23)9-7-17/h2-9H,10-14H2,1H3,(H,24,29)
    • InChI Key: HSXRSZMCINCFHX-UHFFFAOYSA-N
    • SMILES: N1C2(CCN(C(=O)C3=CC=C(Cl)C=C3)CC2)C(=O)N(CC2=CC=C(C)C=C2)C1=O

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 9.74±0.20(Predicted)

8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione Pricemore >>

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8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione Related Literature

Additional information on 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione

Introduction to 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione (CAS No. 2549044-71-3)

8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique scaffold and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 2549044-71-3, belongs to a class of spirocyclic triazines, which are known for their diverse pharmacological properties. The presence of multiple functional groups, including a chlorobenzoyl moiety and a methylphenyl substituent, contributes to its intricate chemical profile and suggests a broad spectrum of possible interactions with biological targets.

The molecular structure of this compound features a spirocyclic core composed of a triazine ring fused with a decane backbone, which is further modified by the 8-(4-chlorobenzoyl) and 3-(4-methylphenyl)methyl side chains. This arrangement creates a rigid framework that may enhance binding affinity and selectivity in biological assays. The chlorobenzoyl group is particularly noteworthy, as halogenated aromatic compounds are frequently explored in drug discovery due to their ability to modulate enzyme activity and receptor binding. In contrast, the methylphenyl moiety introduces hydrophobic interactions and steric effects that can influence the compound's solubility and metabolic stability.

Recent advancements in computational chemistry have enabled the rapid screening of such complex molecules for potential therapeutic applications. Molecular docking studies have been employed to evaluate the binding interactions of 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. Preliminary results suggest that this compound exhibits promising binding affinities for certain protein kinases, which are key targets in oncology research.

The synthesis of this compound represents a significant achievement in organic chemistry, requiring careful optimization of reaction conditions to achieve high yields and purity. The spirocyclic structure necessitates multi-step synthetic routes involving cyclization reactions and functional group transformations. Researchers have leveraged modern catalytic methods to streamline these processes, reducing both the environmental impact and the cost associated with large-scale production.

In the realm of medicinal biology, the exploration of novel scaffolds like those found in 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione has opened new avenues for drug development. The triazine core is particularly interesting because it can be modified to generate derivatives with enhanced pharmacokinetic properties or altered specificity profiles. For instance, structural analogs with varying substituents have been investigated for their potential as antiviral or antimicrobial agents.

The combination of computational modeling with experimental validation has been instrumental in understanding the biological relevance of this compound. High-throughput screening (HTS) campaigns have been conducted to identify hit compounds that exhibit desirable bioactivity profiles. Subsequent structure-activity relationship (SAR) studies have allowed researchers to refine the molecular structure of 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione, leading to more potent and selective derivatives.

The potential therapeutic applications of this compound are further supported by its favorable pharmacokinetic properties. In vitro studies have demonstrated good solubility and stability under physiological conditions, suggesting that it may be suitable for oral administration or other routes of delivery. Additionally, preliminary toxicity assessments have shown minimal adverse effects at tested concentrations, paving the way for further preclinical investigations.

As research in medicinal chemistry continues to evolve, compounds like 8-(4-chlorobenzoyl)-3-(4-methylphenyl)methyl-1,3,8-triazaspiro4.5decane-2,4-dione will play a crucial role in discovering novel treatments for human diseases. The integration of cutting-edge technologies such as artificial intelligence (AI) in drug discovery has accelerated the identification of promising candidates like this one. AI-driven platforms can predict biological activity based on molecular structures with remarkable accuracy, enabling researchers to prioritize compounds for experimental validation.

The future development of this compound may involve exploring its potential as an intermediate in synthesizing more complex drug molecules or as a lead compound for further derivatization efforts. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate these findings into clinical applications that benefit patients worldwide.

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